molecular formula C19H24O3Si B1624740 Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate CAS No. 154698-92-7

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate

Cat. No.: B1624740
CAS No.: 154698-92-7
M. Wt: 328.5 g/mol
InChI Key: WKZDNFDZRUWHHI-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate is an organic compound with the molecular formula C19H24O3Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under acidic conditions and its resistance to nucleophilic species . The compound is characterized by the presence of a tert-butyldiphenylsilyl group, which provides steric bulk and enhances its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate typically involves the reaction of tert-butyldiphenylsilyl chloride with methyl glycolate in the presence of a base such as pyridine or 2,6-lutidine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group of methyl glycolate, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Deprotected alcohols or new functionalized derivatives.

Scientific Research Applications

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

    Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The stability of the silyl ether is attributed to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate is unique due to its enhanced stability under acidic conditions and resistance to nucleophilic species. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection of hydroxyl groups are required .

Properties

IUPAC Name

methyl 2-[tert-butyl(diphenyl)silyl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZDNFDZRUWHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443871
Record name Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154698-92-7
Record name Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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